molecular formula C8H5N3 B3020410 Imidazo[1,5-a]pyridine-7-carbonitrile CAS No. 1427398-09-1

Imidazo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B3020410
CAS No.: 1427398-09-1
M. Wt: 143.149
InChI Key: RXEVZCMZMANIRM-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitrile group at the 7th position. This compound is part of a broader class of imidazo[1,5-a]pyridines, which are known for their significant roles in various fields, including pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.

Future Directions

Imidazo[1,5-a]pyridine-7-carbonitrile has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there will be continued interest and research into this compound in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-7-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the iodine-mediated one-pot synthesis, which involves the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine . Another approach includes the use of multicomponent reactions that combine various starting materials in a single reaction vessel to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-7-carboxylic acid, while substitution reactions may introduce various functional groups at different positions on the ring .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-1-2-11-6-10-5-8(11)3-7/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEVZCMZMANIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427398-09-1
Record name imidazo[1,5-a]pyridine-7-carbonitrile
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